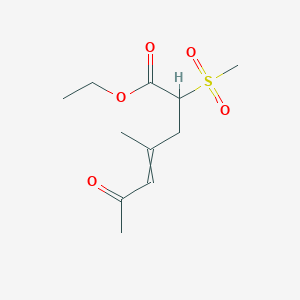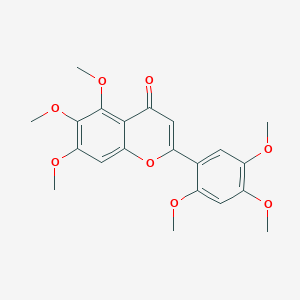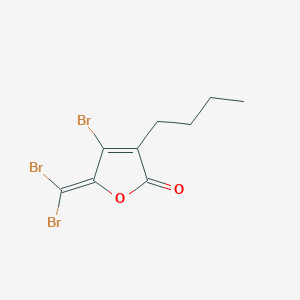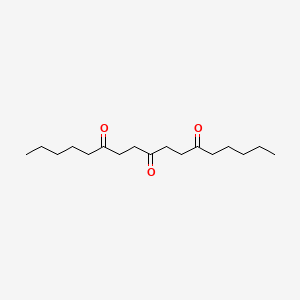![molecular formula C20H24N2O3 B14511475 Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate CAS No. 62715-49-5](/img/structure/B14511475.png)
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is an organic compound with the molecular formula C20H24N2O3. It is a specialty chemical used in various industrial and research applications. The compound features a diazenyl group, which is known for its vibrant color properties, making it useful in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate typically involves the reaction of 4-propylphenyl diazonium salt with butyl phenyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The diazonium salt is prepared by diazotization of 4-propylaniline using sodium nitrite and hydrochloric acid, followed by coupling with butyl phenyl carbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The carbonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl carbonates.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the manufacture of dyes, pigments, and coatings due to its color properties.
Wirkmechanismus
The mechanism of action of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The carbonate group can also undergo hydrolysis, releasing phenol derivatives that can further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl phenyl carbonate
- 4-Propylphenyl diazenyl derivatives
- Azo dyes
Uniqueness
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is unique due to its combination of a diazenyl group and a carbonate ester, providing both vibrant color properties and reactivity towards nucleophiles. This makes it particularly useful in applications requiring both coloration and chemical reactivity.
Eigenschaften
CAS-Nummer |
62715-49-5 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
butyl [4-[(4-propylphenyl)diazenyl]phenyl] carbonate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-15-24-20(23)25-19-13-11-18(12-14-19)22-21-17-9-7-16(6-4-2)8-10-17/h7-14H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
WDXPHALKVFLBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)


![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)



![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)

![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
